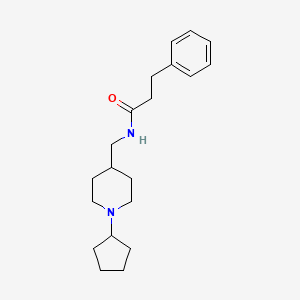![molecular formula C16H22N6O3 B2666238 1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879435-31-1](/img/structure/B2666238.png)
1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Scientific Research Applications
Antidepressant and Anxiolytic Potential
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their antidepressant and anxiolytic potential. These compounds have shown to possess significant affinity towards serotonin receptors (5-HT1A/5-HT7) and exhibit phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Notably, compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione displayed potential antidepressant effects in vivo, with antianxiety effects greater than those of the reference drug, diazepam (Zagórska et al., 2016). Further molecular modeling has underlined the importance of fluorinated arylpiperazinylalkyl derivatives of this compound class for developing antidepressant and/or anxiolytic drugs.
Anticancer Activity
Another area of research focused on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, designed and synthesized for anticancer activity. These compounds were tested against various human cancer cell lines, including breast, cervical, and lung carcinoma cells. Among them, one compound showed promising antiproliferative activity, indicating the potential of these derivatives in cancer therapy (Liu et al., 2018).
Adenosine Receptor Antagonism
The compound class has also been explored for its role as adenosine receptor antagonists, with specific attention to the A3 adenosine receptor subtype. Research has identified potent and selective antagonists within this chemical class, contributing to the understanding of adenosine receptor-mediated physiological processes (Baraldi et al., 2005).
properties
IUPAC Name |
4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-10-11(2)22-12-13(19(3)16(24)18-14(12)23)17-15(22)21(10)5-4-20-6-8-25-9-7-20/h4-9H2,1-3H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDYOHHXTALNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

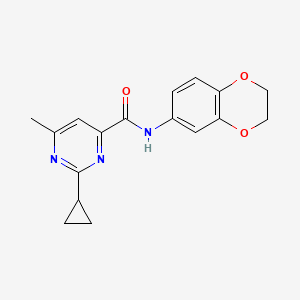
![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)
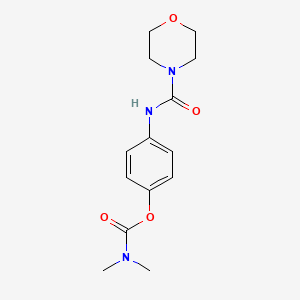
![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)
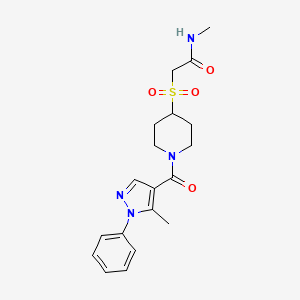
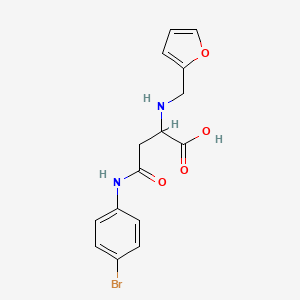
![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)
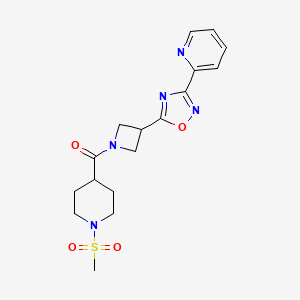
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)
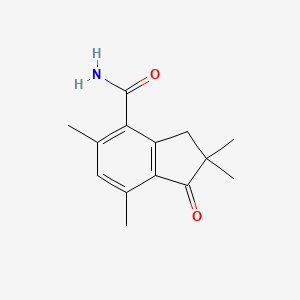
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)

